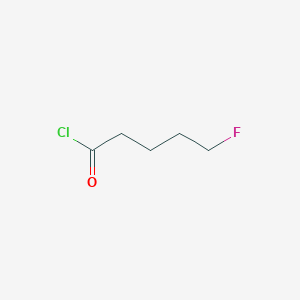

5-Fluoropentanoyl Chloride

Description

Contextualization of Acyl Halides in Chemical Synthesis

Acyl halides are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halide. libretexts.orgebsco.com Among them, acyl chlorides, which contain a -COCl functional group, are particularly prominent in synthetic chemistry due to their high reactivity. fiveable.mesavemyexams.com

Overview of Acyl Chloride Reactivity Principles

The high reactivity of acyl chlorides stems from the electronic nature of the carbonyl group. The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.org Both atoms pull electron density away from the carbon, rendering it significantly electron-deficient and thus a strong electrophile. libretexts.org This makes the carbon atom highly susceptible to attack by nucleophiles. libretexts.org

The primary reaction mechanism for acyl chlorides is nucleophilic acyl substitution, which is often described as an addition-elimination reaction. savemyexams.comcrunchchemistry.co.uk In this two-step process, a nucleophile first adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the leaving group (the chloride ion) is eliminated, and the carbonyl double bond is reformed. libretexts.orgsavemyexams.com

Strategic Utility of Acyl Chlorides as Synthetic Building Blocks

Due to their reactivity, acyl chlorides are valuable and versatile intermediates for synthesizing a variety of other organic compounds. ambeed.combyjus.com They are frequently preferred over their parent carboxylic acids because their reactions are typically faster and irreversible, often leading to higher product yields. savemyexams.comsavemyexams.comsavemyexams.com

Key synthetic applications include:

Ester Formation: Acyl chlorides react readily with alcohols and phenols, often at room temperature, to produce esters. savemyexams.comsavemyexams.comorgoreview.com This method is more efficient than the acid-catalyzed esterification of carboxylic acids. savemyexams.comchemguide.co.uk

Amide Formation: The reaction of acyl chlorides with ammonia (B1221849) or primary and secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. savemyexams.combyjus.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), acyl chlorides can acylate aromatic rings to form aryl ketones. ebsco.comsigmaaldrich.combyjus.com This electrophilic aromatic substitution reaction is a fundamental method for creating carbon-carbon bonds with aromatic systems. sigmaaldrich.comwikipedia.org

Anhydride Synthesis: Acyl chlorides can react with carboxylate salts or carboxylic acids to form acid anhydrides. libretexts.orgcrunchchemistry.co.uk

Table 1: Key Reactions of Acyl Chlorides

| Reactant | Product Class | General Equation |

|---|---|---|

| Water (Hydrolysis) | Carboxylic Acid | RCOCl + H₂O → RCOOH + HCl |

| Alcohol/Phenol (B47542) | Ester | RCOCl + R'OH → RCOOR' + HCl |

| Ammonia | Primary Amide | RCOCl + 2NH₃ → RCONH₂ + NH₄Cl |

| Primary Amine | Secondary Amide | RCOCl + 2R'NH₂ → RCONHR' + R'NH₃Cl |

| Aromatic Ring | Aryl Ketone | RCOCl + C₆H₆ --(AlCl₃)--> C₆H₅COR + HCl |

Significance of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. numberanalytics.com Approximately 20% of all commercialized pharmaceutical drugs contain fluorine. wikipedia.org

Impact of Fluorine on Molecular Structure and Reactivity in Synthetic Pathways

Fluorine is the most electronegative element, and its small size allows it to often act as a mimic for hydrogen, causing minimal steric disruption. tandfonline.comnih.gov However, its electronic influence is profound. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to molecules by blocking sites susceptible to oxidative metabolism. encyclopedia.pubwikipedia.org

The incorporation of fluorine can dramatically alter a molecule's physicochemical properties:

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. tandfonline.comencyclopedia.pub

Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. wikipedia.orgtandfonline.com

Binding Affinity: Fluorine atoms can engage in favorable interactions with protein targets, potentially increasing the binding affinity and efficacy of a drug candidate. tandfonline.comresearchgate.net

Conformation: The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. researchgate.net

Table 2: Effects of Fluorine Substitution in Organic Molecules

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High C-F bond energy resists enzymatic cleavage. encyclopedia.pubwikipedia.org |

| Lipophilicity | Increased | The C-F bond is more hydrophobic than the C-H bond. wikipedia.orgnih.gov |

| Bioavailability | Often Improved | Enhanced lipophilicity can improve membrane permeation. tandfonline.comthe-innovation.org |

| pKa | Modified | Inductive effects from the highly electronegative fluorine atom alter electron density. tandfonline.comencyclopedia.pub |

| Binding Affinity | Can be Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with biological targets. tandfonline.com |

General Methodologies for Incorporating Fluorine into Organic Scaffolds

A variety of methods have been developed to introduce fluorine into organic compounds. numberanalytics.comrsc.org These can be broadly classified into several categories:

Nucleophilic Fluorination: This common method involves the displacement of a leaving group with a fluoride (B91410) ion (F⁻). alfa-chemistry.com Typical fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts. numberanalytics.com

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic "F⁺" equivalent to electron-rich substrates. numberanalytics.comalfa-chemistry.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for this purpose. numberanalytics.comlew.ro

Radical Fluorination: This involves the use of fluorine-containing radicals to form C-F bonds.

Building Block Approach: This strategy involves synthesizing a molecule from smaller fragments, at least one of which already contains the desired fluorine atom or fluorinated group. lew.ro

Positioning of 5-Fluoropentanoyl Chloride within Contemporary Synthetic Strategies

This compound is a bifunctional reagent that combines the high reactivity of an acyl chloride with the unique properties imparted by a terminal fluorine atom on an alkyl chain. This structure makes it a valuable synthetic intermediate, particularly as a fluorinated building block.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 109453-61-4 |

| Molecular Formula | C₅H₈ClFO |

| Molecular Weight | 138.57 g/mol |

| Boiling Point | 38–39 °C at 0.15 mmHg |

| Density | 1.206 g/mL at 20 °C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8ClFO |

|---|---|

Molecular Weight |

138.57 g/mol |

IUPAC Name |

5-fluoropentanoyl chloride |

InChI |

InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2 |

InChI Key |

AQDIGVNGFOXURO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCF)CC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoropentanoyl Chloride

Classical Approaches to Alkanoyl Chloride Synthesis

The conversion of a carboxylic acid to an alkanoyl chloride is a fundamental and widely practiced transformation. It involves the substitution of the hydroxyl (-OH) group of the carboxyl functional group with a chloride (-Cl) atom. This is crucial because acyl chlorides are significantly more reactive than their corresponding carboxylic acids, serving as versatile intermediates for the synthesis of esters, amides, and other acyl derivatives through nucleophilic acyl substitution.

Several standard reagents have been developed for the efficient chlorination of carboxylic acids. The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product, as the byproducts of these reactions vary.

Thionyl chloride (SOCl₂) is one of the most common and effective reagents for converting carboxylic acids to acyl chlorides. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon. The key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion and leaving the acyl chloride product, which can often be purified by simple distillation.

The general mechanism is as follows:

The carboxylic acid attacks the sulfur atom of thionyl chloride.

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

A base (like pyridine (B92270), often used as a catalyst) or the previously eliminated chloride ion deprotonates the intermediate.

The intermediate decomposes, releasing gaseous SO₂ and generating the acyl chloride.

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Formula | Byproducts | Physical State of Byproducts | Key Advantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Gaseous byproducts simplify purification. |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Volatile byproducts; reactions can often be run at lower temperatures. |

| Phosphorus Trichloride (B1173362) | PCl₃ | H₃PO₃ | Liquid/Solid | Requires stoichiometric amounts; byproduct removal can be complex. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Effective, but produces a liquid byproduct (phosphoryl chloride) that must be separated. |

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. google.comnih.gov Similar to thionyl chloride, it produces only gaseous byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—which allows for easy isolation of the desired product. google.com Reactions with oxalyl chloride are often faster and can be conducted under milder conditions (e.g., at room temperature) compared to those with thionyl chloride. A small amount of a catalyst, typically N,N-dimethylformamide (DMF), is often required to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating species.

Other phosphorus-based chlorinating agents are also used, though sometimes less frequently due to challenges in product purification.

Phosphorus pentachloride (PCl₅): This reagent reacts with carboxylic acids to yield the acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. Since POCl₃ is a liquid, it must be separated from the product by distillation, which can be difficult if the boiling points are similar.

Phosphorus trichloride (PCl₃): This reagent also converts carboxylic acids to acyl chlorides, but it produces phosphorous acid (H₃PO₃) as a byproduct. One mole of PCl₃ can react with three moles of carboxylic acid. The non-volatile nature of phosphorous acid requires a different purification strategy compared to methods that generate gaseous byproducts.

The synthesis of fluorinated compounds can present unique challenges. nih.gov While the carbon-fluorine bond is very strong and generally unreactive under standard acylation conditions, the high electronegativity of fluorine can influence the reactivity of nearby functional groups. In the case of 5-fluoropentanoic acid, the fluorine atom is at the terminal (ω-1) position, relatively distant from the carboxylic acid group. Therefore, its electron-withdrawing inductive effect on the carbonyl carbon is minimal, and it is not expected to significantly hinder the standard chlorination reactions.

Potential challenges, though less likely for this specific molecule, could theoretically include:

** intramolecular Reactions:** In smaller, more strained systems, the fluoride (B91410) ion could potentially act as a nucleophile, though this is highly unlikely in an open-chain pentanoyl system under acidic reaction conditions.

Stability: The stability of the fluorinated starting material and product to the often harsh, acidic conditions of the reaction must be considered, although simple fluoroalkanes are typically very stable.

For most terminally fluorinated alkanoic acids, classical chlorination methods are expected to proceed without significant complications, provided that standard anhydrous conditions are maintained to prevent hydrolysis of the reagents and the acyl chloride product.

Carboxylic Acid Chlorination Techniques

Specific Synthetic Routes to 5-Fluoropentanoyl Chloride

While specific literature detailing the synthesis of this compound is not extensively published, its preparation can be reliably inferred from standard, well-established synthetic protocols for analogous compounds. The most direct and industrially viable route is the reaction of 5-fluoropentanoic acid with a suitable chlorinating agent.

This synthesis is directly analogous to the preparation of similar 5-halopentanoyl chlorides. For instance, 5-chlorovaleryl chloride (the chloro-analogue) is synthesized by reacting 5-chlorovaleric acid with thionyl chloride. google.com Similarly, the synthesis of 5-bromovaleryl chloride is achieved by treating 5-bromopentanoic acid with thionyl chloride in a solvent like dichloromethane (B109758), which is then refluxed to yield the product. chemicalbook.com

Based on these established procedures, a reliable synthetic method for this compound is as follows:

Reaction Scheme:

(5-fluoropentanoic acid reacts with thionyl chloride to yield this compound, sulfur dioxide, and hydrogen chloride)

In a typical laboratory procedure, 5-fluoropentanoic acid would be dissolved in an inert solvent or reacted neat with an excess of thionyl chloride. The reaction mixture is then heated under reflux until the evolution of gaseous byproducts ceases. The excess thionyl chloride is subsequently removed by distillation, often under reduced pressure, to yield the crude this compound, which can be further purified by vacuum distillation. The use of oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane at room temperature would be an equally effective, and potentially milder, alternative.

Preparation from 5-Fluoropentanoic Acid

The most direct and conventional approach to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 5-fluoropentanoic acid. This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, a fundamental reaction in organic synthesis. The success of this conversion hinges on the selection of an appropriate chlorinating agent and the optimization of reaction conditions.

Commonly employed chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemguide.co.uk Each of these reagents offers distinct advantages and operates through a slightly different mechanism, influencing the reaction's efficiency and the purity of the final product.

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically manipulated include the choice of chlorinating agent, reaction temperature, and reaction time.

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides. commonorganicchemistry.com The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous and can be easily removed from the reaction mixture. chemguide.co.ukchemguide.co.uk

For analogous compounds, such as 5-chlorovaleryl chloride, the reaction with thionyl chloride has been shown to be effective. For instance, stirring 5-chlorovaleric acid with a slight excess of thionyl chloride at temperatures ranging from room temperature (25°C) to 100°C for several hours can lead to high yields of the corresponding acyl chloride. A common practice involves using the chlorinating agent in excess, which can also serve as the solvent, followed by refluxing the mixture to drive the reaction to completion. Any remaining thionyl chloride can then be removed by distillation.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often preferred for its milder reaction conditions and cleaner reaction profiles. commonorganicchemistry.com The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification process. researchgate.net Reactions with oxalyl chloride are typically carried out in an inert solvent, such as dichloromethane (DCM), at room temperature. The use of a catalytic amount of N,N-dimethylformamide (DMF) is common and significantly accelerates the reaction rate. wikipedia.org

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a solid reagent that reacts readily with carboxylic acids at room temperature to produce acyl chlorides. chemguide.co.uk The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk While effective, the solid nature of PCl₅ and the formation of a liquid byproduct can sometimes make purification more complex compared to methods using thionyl chloride or oxalyl chloride.

A comparative summary of typical reaction conditions is presented in the table below.

| Chlorinating Agent | Typical Temperature | Typical Reaction Time | Common Catalyst | Key Byproducts |

| Thionyl Chloride (SOCl₂) | Reflux | Several hours | DMF (optional) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Room Temperature | 1-2 hours | DMF (catalytic) | CO₂, CO, HCl |

| Phosphorus Pentachloride (PCl₅) | Room Temperature | Varies | None | POCl₃, HCl |

This table presents generalized conditions and may require optimization for the specific synthesis of this compound.

The choice of solvent and the use of a catalyst can have a profound impact on the rate and outcome of the acid chlorination reaction.

Solvent Effects: For reactions involving thionyl chloride, the reagent itself can often act as the solvent, particularly when used in excess. commonorganicchemistry.com However, in many cases, an inert solvent is employed to control the reaction temperature and facilitate handling. Common solvents include chlorinated hydrocarbons like dichloromethane (DCM) and aromatic hydrocarbons such as toluene. The polarity of the solvent can influence the reaction mechanism and rate. For instance, in the reaction with oxalyl chloride, polar aprotic solvents are generally favored. nih.gov It is crucial to use anhydrous solvents, as the presence of water will lead to the hydrolysis of the acyl chloride product back to the carboxylic acid.

Catalyst Influence: The use of a catalyst is particularly significant in reactions with thionyl chloride and oxalyl chloride. N,N-dimethylformamide (DMF) is the most common catalyst for these reactions. wikipedia.org In the case of oxalyl chloride, DMF reacts to form the Vilsmeier reagent, which is the active catalytic species that facilitates the conversion of the carboxylic acid to the acyl chloride. wikipedia.org Pyridine is another base that can be used to catalyze these reactions and also serves to neutralize the HCl byproduct. wikipedia.org The presence of a catalyst can significantly increase the reaction rate, allowing for milder reaction conditions and shorter reaction times. google.com

Alternative Precursors and Synthetic Pathways

Beyond the direct chlorination of 5-fluoropentanoic acid, alternative synthetic strategies can be envisioned, starting from different precursors. These routes may offer advantages in terms of substrate availability or may be integrated into more complex synthetic sequences.

Fluorinated alkenes can serve as precursors to this compound through multi-step synthetic sequences. A general strategy involves the conversion of a suitable fluorinated alkene to a carboxylic acid with the same carbon skeleton, which can then be chlorinated as described in the previous section.

One potential pathway is the oxidative cleavage of a fluorinated alkene. For example, a terminal alkene such as 6-fluorohex-1-ene could theoretically undergo oxidative cleavage to yield 5-fluoropentanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup are commonly used for this transformation. organic-chemistry.org The resulting 5-fluoropentanoic acid would then be converted to this compound using standard chlorinating agents.

Another approach is the hydrochlorocarbonylation of a fluorinated alkene. Palladium-catalyzed hydrochlorocarbonylation has been shown to convert alkenes directly into acyl chlorides. researchgate.net This method involves the addition of a hydrogen atom and a carbonyl chloride group across the double bond. Applying this to a precursor like 4-fluorobut-1-ene could potentially yield this compound, although the regioselectivity of such a reaction would need to be carefully controlled.

Halogen exchange reactions provide another avenue for the synthesis of this compound. These reactions typically involve the conversion of a more readily available 5-halopentanoyl chloride (where the halogen is not fluorine) into the desired fluorinated product. The two most well-known halogen exchange reactions are the Finkelstein and Swarts reactions.

The Finkelstein reaction is an Sₙ2 reaction that involves the exchange of a halogen for an iodide. byjus.com While classically used for alkyl halides, the principles can be applied to acyl halides. For instance, 5-chloropentanoyl chloride could potentially be converted to 5-iodopentanoyl chloride. However, for the synthesis of this compound, a "retro-Finkelstein" or a similar exchange with a fluoride source would be necessary.

The Swarts reaction , on the other hand, is specifically used for the synthesis of alkyl fluorides from alkyl chlorides or bromides, employing a metallic fluoride such as silver fluoride (AgF) or antimony trifluoride (SbF₃). byjus.comunacademy.com Adapting this reaction to an acyl chloride, such as 5-chloropentanoyl chloride, could provide a direct route to this compound. The success of such a reaction would depend on the reactivity of the acyl chloride and the choice of the fluorinating agent and reaction conditions. Metal-catalyzed halogen exchange reactions, often employing copper or nickel catalysts, have also been developed for aryl and vinyl halides and could potentially be adapted for acyl halides. rsc.orgfrontiersin.org

| Halogen Exchange Reaction | Typical Reactants | Typical Reagents | Product |

| Finkelstein Reaction | Alkyl chloride/bromide | NaI in acetone (B3395972) | Alkyl iodide |

| Swarts Reaction | Alkyl chloride/bromide | AgF, Hg₂F₂, or SbF₃ | Alkyl fluoride |

This table illustrates the classic halogen exchange reactions for alkyl halides, which could be conceptually applied to acyl halides.

Advanced and Catalytic Methods in this compound Synthesis

Recent advancements in synthetic methodology have led to the development of more sophisticated and efficient techniques for the synthesis of acyl chlorides, which could be applied to the preparation of this compound. These methods often offer advantages in terms of safety, scalability, and environmental impact.

Flow Chemistry: The use of continuous flow reactors for the synthesis of acyl chlorides is a significant advancement. acs.orgacs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly reactive or hazardous reagents. The synthesis of acyl chlorides using in-situ generated phosgene (B1210022) from chloroform (B151607) in a flow system has been reported. acs.org This approach could be adapted for the synthesis of this compound from 5-fluoropentanoic acid, offering a safer alternative to handling bulk chlorinating agents. The rapid mixing and efficient heat transfer in flow reactors can also lead to faster reaction times and cleaner products. vapourtec.comoup.com

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to the generation of acyl radicals from various precursors, including acyl chlorides, has been explored. acs.orgrsc.orgnih.gov While often focused on the subsequent reactions of these radicals, the underlying principles could be applied to the development of novel synthetic routes to acyl chlorides themselves. For example, photocatalytic methods for the conversion of aldehydes to acyl chlorides have been reported. organic-chemistry.org Such a method could potentially be applied to the synthesis of this compound from 5-fluoropentanal.

These advanced methods represent the forefront of synthetic chemistry and hold the potential to provide more sustainable and efficient routes to valuable compounds like this compound.

Innovations in Synthesis Efficiency and Selectivity

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic chemistry. For this compound, the primary starting material is 5-fluoropentanoic acid. Traditional and modern methods utilize specific reagents that offer advantages in yield, purity, and reaction conditions.

The two most common and effective reagents for this synthesis are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between them often depends on the desired balance of reactivity, selectivity, and cost.

Thionyl Chloride (SOCl₂): This reagent is widely used for its reliability and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the isolation of the desired this compound. Reactions are often performed neat or in an inert solvent, typically at reflux temperatures.

Oxalyl Chloride ((COCl)₂): Compared to thionyl chloride, oxalyl chloride is often a milder and more selective reagent. It also produces only gaseous byproducts (CO, CO₂, and HCl), facilitating an easy workup. The reactions can frequently be carried out under gentler conditions, such as at room temperature, which is advantageous for substrates that may be sensitive to high temperatures. This enhanced selectivity can minimize the formation of impurities, leading to a purer final product.

Innovations in efficiency are largely driven by the ease of purification these methods afford. The volatile nature of the byproducts allows for the straightforward removal by evaporation, often providing the crude acyl chloride in a state pure enough for subsequent reaction steps without the need for complex purification techniques like distillation or chromatography.

Table 1: Comparison of Common Chlorinating Agents for 5-Fluoropentanoic Acid Conversion

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Typical Conditions | Neat or solvent, reflux | Solvent, 0°C to room temperature |

| Selectivity | Good | Excellent, milder conditions |

| Workup | Simple (evaporation of excess reagent and byproducts) | Simple (evaporation of excess reagent and byproducts) |

| Key Advantage | Cost-effective, reliable | High selectivity, mild conditions |

Emerging Catalytic Systems for Acyl Chloride Formation

The most significant and widely adopted catalytic system for the formation of acyl chlorides from carboxylic acids involves the use of a catalytic amount of N,N-dimethylformamide (DMF) in conjunction with oxalyl chloride. While not a recent discovery, its application represents a cornerstone of modern, efficient acyl chloride synthesis that is fully applicable to the preparation of this compound.

The mechanism involves the initial reaction of oxalyl chloride with DMF to form a highly reactive Vilsmeier reagent, (chlorodimethyl)methylenammonium chloride, in situ. This intermediate is the active catalytic species that then reacts with the carboxylic acid (5-fluoropentanoic acid). This catalytic cycle is highly efficient, allowing the reaction to proceed rapidly and to completion under very mild conditions.

Key advantages of the oxalyl chloride/DMF catalytic system include:

Increased Reaction Rate: The Vilsmeier intermediate is more reactive than oxalyl chloride alone, leading to faster conversion times.

Mild Conditions: The reaction typically proceeds smoothly at room temperature or below, preserving sensitive functional groups within the molecule.

High Purity: The clean and efficient nature of the catalyzed reaction often results in a product with very few byproducts.

While photochemistry and other novel transition-metal-catalyzed reactions are emerging fields in organic synthesis, their application to the direct, high-yield synthesis of simple acyl chlorides like this compound is not yet standard practice. The oxalyl chloride/DMF system remains the state-of-the-art catalytic method for this specific transformation due to its efficiency, reliability, and mildness.

Methodological Challenges in Industrial and Laboratory Scale Synthesis

Scaling the synthesis of this compound from a laboratory setting to an industrial scale introduces a distinct set of challenges related to safety, cost, equipment, and waste management.

Laboratory Scale Challenges:

Reagent Handling: Both thionyl chloride and oxalyl chloride are toxic, corrosive, and moisture-sensitive. Safe handling requires the use of personal protective equipment and performing all manipulations within a chemical fume hood.

Reaction Monitoring: Ensuring the reaction goes to completion is crucial, as separating the final acyl chloride from the unreacted 5-fluoropentanoic acid can be challenging.

Purification: While simplified by gaseous byproducts, the complete removal of excess chlorinating agent via rotary evaporation must be performed carefully to avoid product loss.

Industrial Scale Challenges:

Safety and Containment: Handling tonnage quantities of corrosive and toxic reagents necessitates robust engineering controls, including closed-system transfers and specialized reactor systems to prevent operator exposure and environmental release.

Cost of Reagents: Oxalyl chloride is significantly more expensive than thionyl chloride. For large-scale manufacturing, the lower cost of thionyl chloride often makes it the more economically viable option, despite oxalyl chloride's milder properties.

Byproduct Management: The gaseous byproducts (HCl, SO₂, CO) are toxic and acidic. Industrial processes require scrubber systems to neutralize these off-gases before they are vented to the atmosphere, adding significant equipment and operational costs.

Thermal Management: The conversion of carboxylic acids to acyl chlorides is an exothermic process. On a large scale, the heat generated must be efficiently removed by the reactor's cooling system to prevent a dangerous increase in temperature and pressure (a runaway reaction).

Materials of Construction: The highly corrosive nature of the reagents and the HCl byproduct requires that industrial reactors be constructed from corrosion-resistant materials, such as glass-lined steel, to ensure equipment integrity.

Table 2: Summary of Synthesis Challenges by Scale

| Challenge Area | Laboratory Scale | Industrial Scale |

|---|---|---|

| Safety | Fume hood use; handling small, hazardous quantities. | Closed systems; extensive engineering controls for large volumes. |

| Reagent Choice | Often based on selectivity (e.g., oxalyl chloride). | Heavily influenced by cost (e.g., thionyl chloride). |

| Byproduct Handling | Vented in a fume hood. | Requires large-scale chemical scrubbers for neutralization. |

| Heat Control | Simple cooling baths (ice, water). | Requires jacketed reactors with sophisticated thermal control. |

| Equipment | Standard glassware. | Specialized, corrosion-resistant reactors (e.g., glass-lined steel). |

Chemical Reactivity and Reaction Mechanisms of 5 Fluoropentanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of 5-fluoropentanoyl chloride's reactivity is the nucleophilic acyl substitution pathway. masterorganicchemistry.com This class of reactions involves the formation of a new bond between the carbonyl carbon and a nucleophile, which is followed by the cleavage of the bond between the carbonyl carbon and the chlorine atom. masterorganicchemistry.com Acyl chlorides are among the most reactive of the carboxylic acid derivatives towards this type of substitution.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of this compound. youtube.comyoutube.com The carbon-oxygen double bond's pi electrons are pushed onto the highly electronegative oxygen atom, resulting in the formation of a transient, sp³-hybridized tetrahedral intermediate. byjus.comkhanacademy.org This intermediate possesses a negatively charged oxygen atom (an alkoxide).

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. byjus.comkhanacademy.org The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. khanacademy.org The final product is a new pentanoyl derivative where the chloride has been substituted by the incoming nucleophile.

This sequence is characteristic of acyl chlorides' reactions with a wide array of nucleophiles, including water, alcohols, phenols, and amines. chemguide.co.uk

The presence of a fluorine atom at the 5-position of the pentanoyl chain influences the reactivity of the carbonyl group. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain.

Although the fluorine atom is four bonds away from the carbonyl carbon (a gamma-substituent), its inductive effect, while attenuated by distance, still serves to pull electron density away from the carbonyl group. This withdrawal of electron density makes the carbonyl carbon even more electron-deficient, or electrophilic, than it would be in a non-fluorinated analogue like pentanoyl chloride. Consequently, the carbonyl carbon in this compound is slightly more susceptible to attack by nucleophiles. Acyl fluorides, for instance, are noted to have comparable electrophilicity to activated esters. nih.govbeilstein-journals.org While the fluorine in this compound is not directly attached to the carbonyl, its influence, though modest, enhances the molecule's reactivity.

Table 1: Inductive Effect on Carbonyl Electrophilicity

| Compound | Substituent | Position of Substituent | Inductive Effect | Relative Carbonyl Carbon Electrophilicity |

| Pentanoyl Chloride | -H | - | Baseline | Standard |

| This compound | -F | C-5 (γ) | Weak -I | Slightly Increased |

| 3-Fluoropentanoyl Chloride | -F | C-3 (α) | Moderate -I | Moderately Increased |

| Pentanoyl Fluoride (B91410) | -F | Carbonyl | Strong -I | Significantly Increased |

The success of a nucleophilic acyl substitution reaction is heavily dependent on the ability of the group attached to the acyl carbon to depart. A good leaving group is a species that is stable on its own after it has been eliminated. The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org

Reactions with Oxygen Nucleophiles

This compound readily reacts with various oxygen-containing nucleophiles, such as alcohols and phenols, to form esters, and with carboxylates to form anhydrides. These reactions are synthetically valuable for introducing the 5-fluoropentanoyl moiety into other molecules.

Alcohols: The reaction of this compound with an alcohol (R-OH) is typically rapid and highly exothermic, yielding an ester (5-fluoropentanoate ester) and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the alcohol's oxygen atom acts as the nucleophile. chemguide.co.uk Often, a weak, non-nucleophilic base like pyridine (B92270) is added to the reaction mixture to neutralize the HCl byproduct, which can otherwise cause side reactions. libretexts.org

Phenols: Phenols (Ar-OH) are generally less nucleophilic than alcohols due to the delocalization of the oxygen's lone pair electrons into the aromatic ring. libretexts.orgchemguide.co.uk Consequently, their reaction with this compound is slower than that of alcohols. libretexts.orgchemguide.co.uk To achieve a reasonable reaction rate, the phenol (B47542) is often first converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base such as sodium hydroxide. libretexts.orgchemguide.co.uk The resulting phenoxide ion then readily attacks the acyl chloride to form a phenyl ester.

Table 2: Examples of Esterification Reactions

| Reactant | Product | Reaction Conditions |

| Methanol | Methyl 5-fluoropentanoate | Room temperature, often with pyridine |

| Ethanol | Ethyl 5-fluoropentanoate | Room temperature, often with pyridine |

| Isopropanol | Isopropyl 5-fluoropentanoate | Room temperature, often with pyridine |

| Phenol | Phenyl 5-fluoropentanoate | Requires base (e.g., NaOH) to form phenoxide |

| p-Cresol | p-Tolyl 5-fluoropentanoate | Requires base (e.g., NaOH) to form phenoxide |

Acid anhydrides can be synthesized from acyl chlorides. The reaction of this compound with a carboxylate salt, such as sodium 5-fluoropentanoate, results in the formation of bis(5-fluoropentanoic) anhydride. In this reaction, the carboxylate ion acts as the oxygen nucleophile, attacking the carbonyl carbon of the acyl chloride. masterorganicchemistry.com

Alternatively, the reaction can be carried out using a carboxylic acid (e.g., 5-fluoropentanoic acid) in the presence of a tertiary amine base like pyridine. The base deprotonates the carboxylic acid to form the more reactive carboxylate nucleophile in situ, which then reacts with the acyl chloride. This method is a common route for preparing both symmetric and mixed anhydrides. byjus.com

Reactions with Nitrogen Nucleophiles

This compound, as a typical acyl chloride, readily reacts with various nitrogen-containing nucleophiles. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of both the chlorine and fluorine atoms, makes it a prime substrate for nucleophilic acyl substitution reactions.

Amidation Reactions with Amines

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of N-substituted 5-fluoropentanamides. This reaction, a type of nucleophilic acyl substitution, proceeds through a well-established addition-elimination mechanism. chemguide.co.ukchemguide.co.uk

The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This initial attack forms a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. chemguide.co.uk A second equivalent of the amine or a different base present in the reaction mixture then deprotonates the positively charged nitrogen to yield the final, neutral amide product and an ammonium (B1175870) salt. chemguide.co.uk

This reaction is typically vigorous and is often carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct, or by using an excess of the amine nucleophile. bath.ac.uk

| Amine Reactant | Product | Amide Class |

| Ammonia (B1221849) (NH₃) | 5-Fluoropentanamide | Primary Amide |

| Methylamine (CH₃NH₂) | N-Methyl-5-fluoropentanamide | Secondary Amide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-5-fluoropentanamide | Tertiary Amide |

| Aniline (C₆H₅NH₂) | N-Phenyl-5-fluoropentanamide | Secondary Amide |

Formation of Heterocyclic Compounds (e.g., with Indazole)

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its reaction with binucleophilic species can lead to the formation of new ring systems incorporating the 5-fluoropentanoyl moiety. For instance, its reaction with indazole, a bicyclic heteroaromatic compound containing two adjacent nitrogen atoms, can lead to acylated indazole derivatives.

Indazole has two nitrogen atoms, and acylation can potentially occur at either the N1 or N2 position. The regioselectivity of the acylation is often dependent on the reaction conditions, including the solvent and the presence of a base. The reaction proceeds via nucleophilic attack by one of the nitrogen atoms of the indazole ring on the carbonyl carbon of this compound, followed by the elimination of hydrogen chloride. These N-acylated indazoles can be important intermediates in the synthesis of more complex, biologically active molecules. nih.gov

While the direct synthesis of pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), acyl chlorides can be used to introduce acyl groups onto pre-existing pyrazole (B372694) or indazole rings. wikipedia.org The mechanism is analogous to the amidation reaction, where the nitrogen atom of the indazole acts as the nucleophile.

Reactions with Carbon Nucleophiles

The electrophilic nature of this compound also allows for the formation of new carbon-carbon bonds through reactions with various carbon-based nucleophiles. These reactions are fundamental in organic synthesis for constructing larger carbon skeletons.

Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. byjus.comchemguide.co.uk In this reaction, this compound can react with an aromatic compound, such as benzene (B151609), in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.comwikipedia.org

The mechanism involves several steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This complex then cleaves to form a resonance-stabilized acylium ion (F-(CH₂)₄-CO⁺). khanacademy.org

Electrophilic Attack: The highly electrophilic acylium ion is attacked by the π-electrons of the aromatic ring, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. In this step, the aromaticity of the ring is temporarily lost. byjus.com

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comwikipedia.org

The product of the reaction between this compound and benzene is 5-fluoro-1-phenylpentan-1-one. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents further acylation reactions. organic-chemistry.org

This reaction can also be performed intramolecularly if the this compound is attached to an aromatic ring by a sufficiently long chain, leading to the formation of cyclic ketones. masterorganicchemistry.com For instance, a phenyl-substituted derivative could cyclize to form a tetralone or indanone derivative. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzene | AlCl₃ | 5-Fluoro-1-phenylpentan-1-one |

| This compound | Toluene | AlCl₃ | 1-(4-Methylphenyl)-5-fluoropentan-1-one (major isomer) |

Grignard Reagent and Organolithium Compound Additions

The reaction of this compound with highly reactive organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) is a powerful method for C-C bond formation.

Grignard Reagents: Grignard reagents are strong nucleophiles and readily attack the carbonyl carbon of this compound. The reaction proceeds via nucleophilic acyl substitution to initially form a ketone. However, the ketone product is also susceptible to nucleophilic attack by the Grignard reagent. organic-chemistry.org Because Grignard reagents are highly reactive, it is difficult to stop the reaction at the ketone stage. nih.gov Consequently, a second equivalent of the Grignard reagent typically adds to the ketone, and after an acidic workup, a tertiary alcohol is the final product. organic-chemistry.org

Organolithium Compounds: Organolithium reagents are even more reactive than Grignard reagents and generally react in a similar manner, leading to tertiary alcohols. wikipedia.orgvanderbilt.edu However, ketone synthesis can sometimes be achieved by using specific reaction conditions, such as inverse addition (adding the organometallic reagent to the acyl chloride at very low temperatures) to keep the concentration of the nucleophile low. A more reliable method for synthesizing ketones from acyl chlorides is to use less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents, R₂CuLi), which react with the acyl chloride but react very slowly, if at all, with the resulting ketone. wisc.edu

| Reagent | Equivalents | Intermediate Product | Final Product (after workup) | Notes |

| Grignard Reagent (e.g., CH₃MgBr) | ≥ 2 | 6-Fluorohexan-2-one | 2-Methyl-6-fluoroheptan-2-ol | Reaction proceeds to the tertiary alcohol. organic-chemistry.org |

| Organolithium (e.g., CH₃Li) | ≥ 2 | 6-Fluorohexan-2-one | 2-Methyl-6-fluoroheptan-2-ol | Highly reactive, difficult to stop at the ketone stage. wikipedia.org |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1 | N/A | 6-Fluorohexan-2-one | Gilman reagents are less reactive and allow for isolation of the ketone. |

Enolate Chemistry and Ketone Synthesis

This compound is an effective acylating agent for ketone enolates, providing a direct route to the synthesis of 1,3-dicarbonyl compounds (β-diketones). acs.org 1,3-Diketones are versatile synthetic intermediates. ijpras.com

The reaction mechanism involves two key steps:

Enolate Formation: A ketone with at least one α-hydrogen is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to quantitatively remove an α-proton and form a nucleophilic enolate ion. acs.org

C-Acylation: The enolate then acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of this compound in a nucleophilic acyl substitution reaction. The chloride ion is displaced, forming a new carbon-carbon bond and yielding the 1,3-diketone. mdpi.comqub.ac.uk

For example, the reaction of the enolate of acetone (B3395972) with this compound would yield 1-fluorooctane-2,4-dione. The choice of base and reaction conditions is crucial to favor C-acylation over the competing O-acylation. mdpi.com Using a strong base to pre-form the enolate generally leads to the desired C-acylated product. acs.org

Rearrangement Reactions and Side Product Formation

In the context of reactions involving this compound, the potential for rearrangement reactions and the formation of side products is a critical consideration for synthetic chemists. Although no specific rearrangement reactions have been documented for this particular compound, its structure allows for theoretical consideration of such pathways, particularly under conditions that might generate carbocationic intermediates.

One potential, though likely minor, pathway could involve intramolecular cyclization. Under Lewis acidic conditions or in polar, non-nucleophilic solvents that could promote the departure of the chloride ion, a transient acylium ion is formed. While the primary alkyl chain is generally not prone to the hydride or alkyl shifts characteristic of more substituted carbocations, the presence of the terminal fluorine atom could, in theory, influence the electron density along the carbon chain. However, significant rearrangement of the pentanoyl backbone itself is not anticipated under standard reaction conditions.

More plausible is the formation of side products resulting from competing reactions. Given the high reactivity of the acyl chloride group, side reactions are often dictated by the nature of the nucleophile and the reaction conditions.

Common Side Products in Reactions of Acyl Chlorides:

| Reactant/Condition | Potential Side Product(s) | Formation Mechanism |

| Water (adventitious) | 5-Fluoropentanoic acid | Hydrolysis of the acyl chloride. |

| Excess amine nucleophile | Over-acylation products | Reaction of the primary product with another molecule of the acyl chloride. |

| Alcohol (as solvent) | 5-Fluoropentanoate ester | Solvolysis of the acyl chloride. |

| High temperatures | Elimination or decomposition products | Thermally induced decomposition, though less common for simple acyl chlorides. |

For instance, in an amidation reaction, if the amine nucleophile also possesses a hydroxyl group, competitive O-acylation can occur, leading to a mixture of amide and ester products. Similarly, in Friedel-Crafts acylation reactions, if the aromatic substrate is highly activated, multiple acylations can occur. The presence of the fluorine atom is unlikely to directly participate in rearrangements under typical nucleophilic acyl substitution conditions due to the stability of the C-F bond and its distance from the reactive acyl chloride center.

Stereochemical Considerations in Reactions Involving this compound

The structure of this compound itself is achiral. However, its reactions with chiral nucleophiles or in the presence of chiral catalysts can lead to the formation of stereogenic centers, making stereochemical considerations paramount.

The primary site of reactivity in this compound is the electrophilic carbonyl carbon. When this compound reacts with a chiral, non-racemic nucleophile, the formation of diastereomers is possible if a new stereocenter is generated. The stereochemical outcome of such reactions will be dictated by the principles of asymmetric induction, where the existing stereocenter in the nucleophile influences the facial selectivity of the attack on the prochiral carbonyl group.

For example, the acylation of a chiral secondary alcohol with this compound will produce two diastereomeric esters. The ratio of these diastereomers will depend on the steric and electronic properties of the alcohol and the reaction conditions, following models such as Cram's rule or the Felkin-Anh model for nucleophilic addition to carbonyls.

While this compound itself does not possess a stereocenter, it can be a valuable building block in diastereoselective and enantioselective syntheses.

Diastereoselective Approaches:

A common strategy involves using a chiral auxiliary. A chiral amine, for instance, can be acylated with this compound to form a chiral amide. The resulting diastereotopic protons or faces of the molecule can then be selectively functionalized in a subsequent step, with the chiral auxiliary directing the stereochemical outcome. After the desired transformation, the auxiliary can be cleaved to yield an enantiomerically enriched product.

Enantioselective Approaches:

Enantioselective transformations involving this compound would typically rely on the use of a chiral catalyst. For instance, a kinetic resolution of a racemic secondary alcohol could be achieved through enantioselective acylation using this compound in the presence of a chiral catalyst, such as a chiral amine or a lipase. The catalyst would preferentially catalyze the reaction of one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus allowing for their separation.

Another approach is the enantioselective reduction of a ketone derived from this compound. For example, a Friedel-Crafts acylation of an aromatic compound with this compound would yield a prochiral ketone. The subsequent enantioselective reduction of the carbonyl group, using a chiral reducing agent or a catalyst, would produce a chiral alcohol with high enantiomeric excess.

Hypothetical Enantioselective Reaction Data:

The following table illustrates a hypothetical kinetic resolution of a racemic secondary alcohol using this compound and a chiral catalyst. The data is representative of what might be expected in such a transformation.

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (%) | Enantiomeric Excess of Ester Product (%) | Selectivity Factor (s) |

| Chiral Amine A | Toluene | 0 | 50 | >99 | 95 | >200 |

| Lipase B | Hexane | 25 | 48 | 92 | 98 | 45 |

| Chiral Phosphine | CH₂Cl₂ | -20 | 52 | 96 | 90 | 60 |

It is important to reiterate that while these principles and examples are well-established in organic synthesis, their specific application to this compound would require experimental validation. The presence of the terminal fluorine atom is not expected to significantly alter the fundamental principles of these stereoselective reactions but may have minor electronic or steric effects that could subtly influence stereoselectivity.

Applications of 5 Fluoropentanoyl Chloride As a Synthetic Intermediate in Organic Chemistry

Construction of Fluorinated Linear and Branched Aliphatic Chains

5-Fluoropentanoyl chloride is a valuable reagent for constructing carbon skeletons that contain a terminal fluorine atom. The reactive acyl chloride handle allows for carbon-carbon bond formation through various established synthetic methods.

One of the primary applications of this compound in this context is through Friedel-Crafts acylation, followed by reduction. masterorganicchemistry.comnih.gov This two-step sequence allows for the attachment of a 5-fluoropentyl group to an aromatic ring, effectively elongating the carbon chain of the aromatic substrate.

The process begins with the electrophilic aromatic substitution where the acylium ion, generated from this compound and a Lewis acid catalyst like aluminum chloride (AlCl₃), attacks an aromatic ring such as benzene (B151609) or toluene. youtube.comkhanacademy.org This reaction yields a (4-fluorobutyl)(phenyl)methanone derivative. The resulting ketone can then be fully reduced to an alkane by methods such as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. This sequence converts the carbonyl group into a methylene (B1212753) (-CH₂-) group, completing the chain elongation and furnishing an arylalkane with a terminal fluorine.

Another approach involves the reaction of this compound with organometallic reagents, such as Grignard reagents or Gilman (organocuprate) reagents. While Grignard reagents typically add twice to acyl chlorides to form tertiary alcohols, Gilman reagents are less reactive and can be used to synthesize ketones by adding the alkyl group just once. researchgate.net This allows for the formation of a new carbon-carbon bond, extending the fluorinated chain.

Table 1: Representative Friedel-Crafts Acylation and Reduction for Chain Elongation

| Aromatic Substrate | Reagents | Intermediate Product (Ketone) | Reduction Method | Final Product (Elongated Chain) |

|---|---|---|---|---|

| Benzene | 1. This compound, AlCl₃ 2. H₂O | 1-Phenyl-5-fluoropentan-1-one | H₂NNH₂, KOH (Wolff-Kishner) | (5-Fluoropentyl)benzene |

| Toluene | 1. This compound, AlCl₃ 2. H₂O | 1-(p-tolyl)-5-fluoropentan-1-one | Zn(Hg), HCl (Clemmensen) | 1-(5-Fluoropentyl)-4-methylbenzene |

| Naphthalene | 1. This compound, AlCl₃ 2. H₂O | 1-(Naphthalen-2-yl)-5-fluoropentan-1-one | H₂NNH₂, KOH (Wolff-Kishner) | 2-(5-Fluoropentyl)naphthalene |

The 5-fluoropentanoyl group can be readily introduced into complex molecules containing nucleophilic functional groups such as amines and alcohols. The high reactivity of the acyl chloride allows for acylation reactions to proceed under mild conditions, often just requiring a non-nucleophilic base to scavenge the HCl byproduct. This is a common strategy in medicinal chemistry to introduce a fluorinated tag, which can modulate a molecule's pharmacokinetic and pharmacodynamic properties.

For example, primary and secondary amines on a complex molecular scaffold can be readily acylated by this compound to form the corresponding amides. Similarly, hydroxyl groups can be esterified. These reactions are typically high-yielding and tolerant of a wide range of other functional groups, making this a robust method for late-stage functionalization in a synthetic sequence.

Synthesis of Fluorinated Esters and Amides

The direct conversion of this compound into esters and amides is one of its most straightforward and widely applicable uses. These products can serve as final target molecules or as intermediates for more complex structures.

Fluorinated analogues of naturally occurring molecules, such as fatty acids and lipids, are of significant interest for their unique biological properties. The introduction of fluorine can alter membrane fluidity, metabolic pathways, and protein-lipid interactions. This compound can serve as a key starting material for the synthesis of these biomimetic structures.

For instance, the synthesis of a fluorinated fatty acid analogue can be achieved by coupling this compound with a long-chain alcohol to form an ester, or with a long-chain amine to form an amide. These reactions establish the core structure, which can be further elaborated to yield the final biomimetic target. The terminal fluorine on the pentanoyl moiety acts as a bioisostere for a hydrogen atom but with significantly different electronic properties.

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net this compound can be used to synthesize novel monomers for the creation of specialty fluorinated polymers.

A common strategy is to react the acyl chloride with a molecule that contains both a nucleophilic group (like a hydroxyl) and a polymerizable group (like a vinyl or acrylate (B77674) moiety). For example, reacting this compound with 2-hydroxyethyl methacrylate (B99206) (HEMA) in the presence of a base like triethylamine (B128534) yields 2-(((5-fluoropentanoyl)oxy)ethyl) methacrylate. This new monomer contains a terminal fluorine and a polymerizable methacrylate group. It can then be polymerized or copolymerized with other monomers to produce polymers with tailored properties, where the flexible 5-fluoropentanoyl side chain can influence the material's surface properties and thermal behavior. researchgate.netosti.gov

Table 2: Synthesis of a Fluorinated Acrylate Monomer

| Substrate | Reagent | Base | Solvent | Product (Monomer) |

|---|---|---|---|---|

| 2-Hydroxyethyl methacrylate (HEMA) | This compound | Triethylamine | Dichloromethane (B109758) | 2-(((5-Fluoropentanoyl)oxy)ethyl) methacrylate |

| 2-Hydroxyethyl acrylate (HEA) | This compound | Pyridine (B92270) | Tetrahydrofuran | 2-(((5-Fluoropentanoyl)oxy)ethyl) acrylate |

| Allyl alcohol | This compound | Triethylamine | Diethyl ether | Allyl 5-fluoropentanoate |

Role in the Synthesis of Fluorinated Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of fluorine into these ring systems is a proven strategy for enhancing biological activity. This compound can be a key precursor in the synthesis of heterocycles bearing a 4-fluorobutyl side chain.

One prominent example is the synthesis of 1,2,4-oxadiazoles. A standard method for constructing this heterocycle involves the acylation of an amidoxime (B1450833) with an acyl chloride, followed by a cyclodehydration reaction. researchgate.netchim.it In this sequence, this compound reacts with a substituted benzamidoxime (B57231) to form an O-acylamidoxime intermediate. Gentle heating of this intermediate, often in the presence of a mild base, induces cyclization and dehydration to afford the 3-aryl-5-(4-fluorobutyl)-1,2,4-oxadiazole. mdpi.comnih.gov

Another route to fluorinated heterocycles, such as pyrazoles, involves the use of fluorinated 1,3-diketones as precursors. mdpi.comnih.gov These diketones can be prepared via a Claisen condensation between a ketone and a fluorinated ester, such as ethyl 5-fluoropentanoate (which can be readily prepared from this compound). The resulting 1-(aryl)-6-fluorohexane-1,3-dione can then be reacted with hydrazine or a substituted hydrazine to yield a pyrazole (B372694) with a 4-fluorobutyl substituent. sapub.org

Table 3: Synthesis of 3-Phenyl-5-(4-fluorobutyl)-1,2,4-oxadiazole

| Step | Substrate | Reagent | Conditions | Product |

|---|---|---|---|---|

| 1 (Acylation) | Benzamidoxime | This compound | Pyridine, CH₂Cl₂, 0 °C to RT | (Z)-N'-((5-Fluoropentanoyl)oxy)benzimidamide |

| 2 (Cyclization) | (Z)-N'-((5-Fluoropentanoyl)oxy)benzimidamide | Heat (e.g., in Toluene) | Reflux | 3-Phenyl-5-(4-fluorobutyl)-1,2,4-oxadiazole |

Despite a comprehensive search of scientific literature, there is no available research data specifically detailing the applications of This compound in the formation of fluorinated pyrroles, pyrazoles, indazoles, or fused ring systems. Similarly, information regarding its direct utility in the preparation of advanced fluorinated building blocks such as fluorinated ketones, aldehydes, carboxylic acids, and alcohols, or its use in methodological developments like catalytic selective fluorination, is not present in the accessible scientific databases and publications.

The provided outline requests a detailed and scientifically accurate article on these specific applications. However, the absence of published research on this compound within these contexts makes it impossible to generate content that is both factual and adheres to the strict requirements of the prompt.

Therefore, this article cannot be generated as requested due to the lack of specific scientific information on the chemical compound “this compound” in the specified synthetic applications. Any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy.

Methodological Development Using this compound

Chemo- and Regioselective Transformations

The presence of both a reactive acyl chloride group and a fluorine atom on a flexible five-carbon chain gives this compound distinct properties that can be exploited to achieve high levels of selectivity in organic synthesis.

Regioselective Acylation of Aromatic Compounds

One of the most fundamental applications of acyl chlorides is in the Friedel-Crafts acylation of aromatic compounds. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring and the reaction conditions. While extensive research exists on the regioselectivity of various acylating agents, specific studies detailing the behavior of this compound are limited in publicly available scientific literature.

In principle, the reaction of this compound with a substituted aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be expected to follow established electronic and steric principles. For electron-rich aromatic compounds, acylation typically occurs at the ortho and para positions relative to an activating group. The ratio of these isomers is influenced by the steric bulk of both the acylating agent and the substituents on the aromatic ring.

For instance, in the theoretical acylation of anisole (B1667542) with this compound, the formation of two primary regioisomers would be anticipated: 4-(5-fluoropentanoyl)anisole and 2-(5-fluoropentanoyl)anisole. The para isomer is often favored due to reduced steric hindrance.

| Aromatic Substrate | Expected Major Product (Regioisomer) | Expected Minor Product (Regioisomer) |

| Anisole | 4-(5-Fluoropentanoyl)anisole | 2-(5-Fluoropentanoyl)anisole |

| Toluene | 4-(5-Fluoropentanoyl)toluene | 2-(5-Fluoropentanoyl)toluene |

Chemoselective Reactions with Polyfunctional Molecules

In molecules containing multiple reactive functional groups, achieving chemoselectivity is a significant synthetic challenge. The acyl chloride moiety of this compound is a highly reactive electrophile that will preferentially react with strong nucleophiles.

Consider a hypothetical reaction between this compound and a molecule containing both an amino group and a hydroxyl group, such as 4-aminophenol. The more nucleophilic amino group would be expected to react preferentially with the acyl chloride to form an amide, leaving the hydroxyl group intact. This selectivity is a cornerstone of protecting group strategies and the synthesis of complex pharmaceutical intermediates.

| Polyfunctional Substrate | Acylating Agent | Expected Major Product (Chemoselectivity) |

| 4-Aminophenol | This compound | N-(4-hydroxyphenyl)-5-fluoropentanamide |

| Serine (with protected carboxylic acid) | This compound | N-(5-Fluoropentanoyl)serine |

Detailed Research Findings

The fluorine atom, being highly electronegative, can exert an electron-withdrawing inductive effect, which might subtly influence the reactivity of the acyl chloride group. However, due to its position at the end of the pentanoyl chain, this effect is likely to be minimal at the carbonyl center. Its primary role may be in imparting specific physical or biological properties to the final product rather than directing the course of the acylation reaction itself.

Further research is necessary to fully elucidate the specific advantages and limitations of using this compound in chemo- and regioselective reactions. Such studies would ideally include:

Systematic investigations of Friedel-Crafts acylations with a range of substituted aromatic and heteroaromatic substrates to quantify regioisomeric ratios.

Competitive reaction studies with various polyfunctional nucleophiles to establish a clear hierarchy of reactivity and chemoselectivity.

Exploration of enzymatic catalysis for highly selective acylations, where the specific binding of this compound within an enzyme's active site could lead to exceptional levels of control.

Without such dedicated research, the application of this compound in selective synthesis remains largely guided by the general principles of acyl chloride reactivity.

Advanced Topics and Future Research Directions

Computational Chemistry and Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior at the molecular level. For reactive intermediates like 5-Fluoropentanoyl Chloride, theoretical studies provide invaluable insights into their properties and reaction pathways, guiding experimental work and process optimization.

The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon, which is influenced by the inductive effects of both the chlorine and fluorine atoms. libretexts.org Computational models, such as those employing Density Functional Theory (DFT), can be used to map the electron density distribution within the molecule, quantifying the partial positive charge on the carbonyl carbon and predicting its susceptibility to nucleophilic attack. nih.gov

Theoretical studies can elucidate the subtle electronic effects of the terminal fluorine atom on the reactivity of the acyl chloride group. By calculating molecular orbital energies (e.g., the LUMO - Lowest Unoccupied Molecular Orbital), researchers can predict how the fluorine substituent modulates the electrophilicity of the reactive center compared to its non-fluorinated analog, pentanoyl chloride. These calculations help in understanding the selectivity of its reactions with various nucleophiles. For instance, in a reaction with a molecule containing multiple nucleophilic sites, computational models can predict which site is more likely to attack the acyl chloride. chapman.educhapman.edu

Mechanistic case studies on similar acyl chlorides have successfully used a combination of NMR spectroscopy and computational calculations to identify reaction intermediates and elucidate complex reaction mechanisms. nih.govrsc.org This synergistic approach can be applied to this compound to understand its reaction pathways in detail, for example, in acylation reactions or in the formation of more complex heterocyclic systems.

Table 1: Theoretical Reactivity Descriptors for Acyl Chlorides This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not widely published.

| Compound | Calculated Carbonyl Carbon Charge (a.u.) | LUMO Energy (eV) |

|---|---|---|

| Pentanoyl Chloride | +0.45 | -1.2 |

| This compound | +0.48 | -1.5 |

| Acetyl Chloride | +0.52 | -1.0 |

Beyond static reactivity, computational chemistry allows for the dynamic simulation of reaction pathways. By calculating the potential energy surface of a reaction, researchers can identify the transition state structures and determine the activation energies. This information is crucial for predicting reaction rates and understanding why certain products are formed over others.

For this compound, this could involve modeling its reaction with an amine to form an amide. Computational tools can map the entire reaction coordinate, from the initial approach of the nucleophile to the tetrahedral intermediate and finally to the expulsion of the chloride leaving group. chemistrysteps.com This level of detail helps in optimizing reaction conditions such as temperature and catalyst choice to favor the desired product and minimize byproducts.

Furthermore, recent advancements in machine learning and artificial intelligence, trained on vast datasets of known reactions, are enabling the prediction of reaction outcomes with increasing accuracy. arocjournal.comnih.govarxiv.orgarxiv.org By representing this compound and potential reactants as molecular graphs, these models can predict the most likely product, and in some cases, even suggest optimal reaction conditions without the need for extensive quantum chemical calculations. arocjournal.comnih.govarxiv.orgarxiv.org

Green Chemistry Approaches to this compound Synthesis and Reactions

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgum-palembang.ac.id Applying these principles to the synthesis and reactions of this compound is essential for developing sustainable and environmentally friendly chemical manufacturing.

Organic solvents are a major contributor to chemical waste. researchgate.net Developing solvent-free reaction conditions is a key goal of green chemistry. acsgcipr.orgcmu.edu For reactions involving this compound, which is a liquid at room temperature, it can potentially act as both a reactant and the reaction medium, particularly in reactions with other liquid reagents.

Alternatively, solid-state reactions or reactions using mechanochemistry (grinding or milling) can be explored. researchgate.net For example, the reaction of this compound with a solid amine or alcohol could be carried out by grinding the reactants together, possibly with a solid catalyst. This approach eliminates the need for solvents, simplifies product purification, and can sometimes lead to different reactivity or selectivity compared to solution-phase reactions. researchgate.net While challenging for highly exothermic reactions due to heat dissipation issues, this is a promising area for future research. acsgcipr.org

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. epa.govlibretexts.org The traditional synthesis of acyl chlorides from carboxylic acids often uses reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These methods suffer from poor atom economy, as significant portions of the reagents end up as waste byproducts (e.g., SO₂ and HCl). scranton.edu

A key green chemistry objective is to develop synthetic routes with higher atom economy. epa.gov This involves exploring catalytic methods or reactions where more of the reactant atoms are incorporated into the final product. For instance, catalytic methods that can directly convert 5-fluoropentanoic acid to this compound using a recyclable chlorinating agent would represent a significant improvement. While direct catalytic chlorination of carboxylic acids is challenging, research into novel catalysts is an active field.

Table 2: Atom Economy Comparison for Acyl Chloride Synthesis Methods

| Reaction | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|

| R-COOH + SOCl₂ → R-COCl + SO₂ + HCl | SO₂, HCl | 54.5% |

| R-COOH + (COCl)₂ → R-COCl + CO₂ + CO + HCl | CO₂, CO, HCl | 52.7% |

| Hypothetical Catalytic Reaction: R-COOH + "Cl⁺ source" → R-COCl + H₂O | H₂O | 88.4% |

Calculations are based on 5-fluoropentanoic acid (R-COOH) as the starting material.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of reactive and potentially hazardous compounds like this compound. acs.orgresearchgate.netrsc.org The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for superior control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and yield. nih.govacs.org

The synthesis of acyl chlorides often involves highly exothermic reactions and toxic reagents like phosgene (B1210022) or thionyl chloride. acs.orgacs.org Performing these transformations in a continuous flow setup minimizes the amount of hazardous material present at any given time, significantly enhancing process safety. nih.gov For this compound, a continuous process could involve pumping a solution of 5-fluoropentanoic acid and a chlorinating agent through a heated reactor coil. The residence time in the reactor can be precisely controlled to ensure complete conversion while minimizing byproduct formation. researchgate.netbohrium.com

Furthermore, flow chemistry enables the "telescoping" of reaction steps, where the output stream from one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. nih.gov For instance, the continuously generated this compound could be immediately mixed with a stream of an alcohol or amine in a second flow reactor to produce the corresponding ester or amide in a fully automated and continuous fashion. acs.orgresearchgate.net This approach not only improves efficiency but also allows for the on-demand synthesis of derivatives, reducing the need to store large quantities of the unstable acyl chloride intermediate. researchgate.netbohrium.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Chlorides

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety with small reactor volumes |

| Heat Transfer | Often inefficient, risk of thermal runaway | Excellent, precise temperature control |

| Scalability | Difficult, often requires re-optimization | Straightforward by running the system for longer |

| Process Control | Limited control over mixing and temperature gradients | Precise control over residence time, stoichiometry, and temperature |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

Microfluidic Reactor Design for Acyl Chloride Reactions